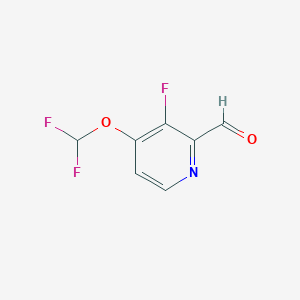

4-Difluoromethoxy-3-fluoro-2-formylpyridine

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJHNRIIDCTLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of 4-Difluoromethoxy-3-fluoro-2-formylpyridine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The exact methods can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-3-fluoro-2-formylpyridine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-Difluoromethoxy-3-fluoro-2-carboxypyridine.

Reduction: 4-Difluoromethoxy-3-fluoro-2-hydroxymethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Difluoromethoxy-3-fluoro-2-formylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products requiring fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-2-formylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents on the pyridine ring significantly influence reactivity, solubility, and biological interactions. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Positions and Functional Groups

- Electronic Effects: The difluoromethoxy group (-OCHF₂) in the target compound is a stronger EWG than methoxy (-OCH₃) or methyl (-CH₃), reducing electron density at the pyridine ring and directing electrophilic substitutions to specific positions .

Table 2: Predicted Physicochemical Properties

Metabolic Stability and Toxicity

- The difluoromethoxy group enhances resistance to oxidative metabolism compared to methoxy groups, reducing the likelihood of toxic metabolite formation. This property is advantageous in medicinal chemistry, as seen in fluorinated analogs of antiviral agents .

- In contrast, hydroxylated analogs (e.g., 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) may undergo rapid Phase II conjugation (e.g., glucuronidation), limiting their bioavailability .

Biological Activity

4-Difluoromethoxy-3-fluoro-2-formylpyridine (DFMF) is a pyridine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of the biological activity of DFMF, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHFN

CAS Number: 1806333-91-4

The structure of DFMF includes a difluoromethoxy group, a fluoro group, and a formyl group. These functional groups enhance its reactivity and interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of DFMF is primarily attributed to its interactions with specific molecular targets:

- Enzymes: The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of their activity.

- Receptors: The difluoromethoxy and fluoro groups enhance binding affinity and specificity towards various receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated that DFMF exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties: Investigations are ongoing into its role as an antineoplastic agent, focusing on its ability to inhibit tumor growth through enzyme modulation.

- Anti-inflammatory Effects: DFMF may interact with inflammatory pathways, leading to reduced inflammation in preclinical models.

Case Studies

-

Anticancer Mechanism:

- A study demonstrated that DFMF inhibits cell proliferation in cancer cell lines by targeting specific kinases involved in cell cycle regulation. The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells.

-

Enzyme Inhibition:

- Research published in a peer-reviewed journal highlighted DFMF's ability to inhibit certain enzymes related to metabolic pathways. This inhibition was linked to altered cellular metabolism crucial for cancer progression.

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| This compound | Different position of fluoro/formyl groups | Varies in enzyme inhibition potency |

| 4-Methoxy-2-fluoro-3-formylpyridine | Absence of difluoromethoxy group | Lower binding affinity to target receptors |

| 4-Difluoromethoxy-2-chloro-3-formylpyridine | Chloro instead of fluoro | Altered reactivity affecting biological interactions |

Antimicrobial Activity

DFMF has shown promising results against specific bacterial strains, suggesting potential applications in treating infections. Further studies are required to elucidate the full spectrum of its antimicrobial properties.

Anticancer Activity

DFMF's anticancer effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Ongoing research aims to identify the precise molecular targets and mechanisms involved.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Difluoromethoxy-3-fluoro-2-formylpyridine and its derivatives?

- Methodological Answer : Fluorinated pyridine derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorinated intermediates can be generated by reacting pyridine precursors with fluorinating agents (e.g., Selectfluor®) under controlled conditions. The formyl group at the C2 position is often introduced via Vilsmeier-Haack formylation or oxidation of methyl groups . Key steps include optimizing reaction temperature and solvent polarity to minimize side reactions.

Q. Which spectroscopic and structural analysis methods are effective for characterizing fluorinated pyridine derivatives?

- Methodological Answer :

- X-ray crystallography resolves precise molecular geometry, as demonstrated for structurally related compounds like 2-fluoro-5-(4-fluorophenyl)pyridine .

- NMR spectroscopy (¹⁹F and ¹H) identifies substituent positions and electronic environments. For example, ¹⁹F NMR chemical shifts differentiate between meta and para fluorine atoms .

- Mass spectrometry confirms molecular weight and fragmentation patterns, particularly for trace impurities.

Q. How do substituent positions on the pyridine ring influence biological activity?

- Methodological Answer : Substituent positioning dictates steric and electronic interactions with target proteins. For instance, CYP1B1 inhibitors with pyridine at the C2 position exhibit stronger activity (IC₅₀ = 0.011 µM) than those at C3/C4 due to optimized hydrogen bonding with the enzyme’s active site . Hydroxyl groups at C17β (e.g., in estradiol derivatives) enhance inhibitory potency by 10-fold compared to carbonyl groups .

Advanced Research Questions

Q. How can molecular docking studies guide the design of pyridine-based enzyme inhibitors?

- Methodological Answer : Docking simulations (e.g., using AutoDock Vina) predict binding modes by aligning the pyridine core with catalytic residues. For CYP1B1 inhibitors, pyridine’s nitrogen atom forms a critical hydrogen bond with heme iron, while difluoromethoxy groups occupy hydrophobic pockets. Validation requires correlating docking scores (e.g., binding energy < −8 kcal/mol) with in vitro IC₅₀ values .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated pyridines?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., conflicting IC₅₀ values due to assay variability) .

- Quantum mechanical calculations : Use DFT to model electronic effects (e.g., fluorine’s electron-withdrawing impact on pyridine’s π-system) .

- Crystallographic validation : Resolve ambiguous binding modes via co-crystal structures .

Q. What methodologies assess the metabolic stability of fluorinated pyridine derivatives in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate compounds with liver microsomes to measure half-life (t₁/₂) and intrinsic clearance (CLint).

- In vivo pharmacokinetics : Administer derivatives (e.g., 2-(pyridin-3-yl)estradiol) to rodents and quantify plasma concentrations via LC-MS. For example, compound 4a showed a plasma concentration of 1.2 µg/mL at 4 hours post-injection, indicating moderate stability .

Q. How do computational methods like DFT predict the reactivity of fluorinated pyridine derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For corrosion inhibitors, pyridine’s LUMO density correlates with adsorption strength on metal surfaces (e.g., iron), while fluorine atoms enhance charge transfer via inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.